

Technical Support Center: Acid Red 315 Photobleaching and Photostability

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Compound of Interest		
Compound Name:	Acid Red 315	
Cat. No.:	B1172132	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the photobleaching and photostability of **Acid Red 315**.

Frequently Asked Questions (FAQs)

Q1: What is Acid Red 315 and what are its core chemical properties?

Acid Red 315 is a synthetic organic dye belonging to the azo class of compounds.[1][2] It is structurally a 1:2 metal complex dye, often containing chromium, which enhances its stability and fastness properties.[1] As an anionic azo dye, its color is due to the presence of one or more azo groups (—N=N—).[1] It typically appears as a red crystalline or powdered solid and is soluble in water and alcohol.[1][2]

Q2: How stable is **Acid Red 315** under different pH conditions?

Acid Red 315 is relatively stable in acidic conditions, with a recommended pH range of 4.5-5.5 for applications like dyeing.[1] However, it is unstable and prone to fading in alkaline (basic) conditions.[1][2] The acidic groups in its structure, such as sulfonic acid groups, can lose protons in alkaline environments, leading to changes in the dye's molecular structure and stability.[3]

Q3: What is the general photostability of **Acid Red 315**?







Acid Red 315 has a high lightfastness rating of 6-7 on the ISO scale, indicating good stability against photodegradation under normal light exposure.[1] However, like most organic dyes, it is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore, leading to a loss of color upon prolonged or intense exposure to light.[4]

Q4: What factors can influence the photobleaching of **Acid Red 315**?

Several factors can accelerate the photobleaching of Acid Red 315:

- Light Intensity: Higher light intensity increases the rate of photobleaching.[5]
- Exposure Duration: Longer exposure to a light source will result in more significant fading.[5]
- pH: As the dye is less stable in alkaline conditions, a higher pH can make it more susceptible to photodegradation.[1][3]
- Temperature: High temperatures can speed up the degradation of the dye, especially in the presence of light.[3]
- Presence of Oxidizing Agents: The presence of molecular oxygen or other oxidizing agents can lead to photo-oxidation, a primary cause of photobleaching.[6]

Quantitative Data Summary



Property	Value / Description	Citations
Chemical Name	C.I. Acid Red 315	[7]
CAS Number	12220-47-2	[7][8]
Molecular Structure	Single azo, 1:2 Metal Complex	[7][8]
Appearance	Red crystalline or powdered solid	[1][2]
Solubility	Good solubility in water and alcohol; poor in organic solvents.	[1][2][9]
pH Stability	Stable in acidic conditions (pH 4.5-5.5); unstable in alkaline conditions.	[1][2][3]
Light Fastness (ISO)	6-7 (High)	[1]

Experimental Protocols

Protocol: Assessing the Photostability of Acid Red 315 in Aqueous Solution

This protocol outlines a general method for quantifying the photobleaching of **Acid Red 315** under controlled light exposure.

1. Materials and Reagents:

- · Acid Red 315 powder
- Deionized water
- pH buffers (e.g., acetate for acidic, phosphate for neutral, borate for alkaline)
- Spectrophotometer
- Controlled light source (e.g., UV lamp, solar simulator)
- Quartz cuvettes
- Magnetic stirrer and stir bars

2. Solution Preparation:



- Prepare a stock solution of Acid Red 315 (e.g., 100 mg/L) in deionized water.
- From the stock solution, prepare experimental solutions at a desired concentration (e.g., 20 mg/L) in different pH buffers.
- Ensure complete dissolution of the dye.
- 3. Experimental Procedure:
- Measure the initial absorbance of each solution at its maximum absorbance wavelength (λmax) using the spectrophotometer. This is the time-zero reading.
- Place the solutions under the light source. If using a stirrer, ensure consistent mixing.
- To minimize temperature effects, a dark control sample should be kept in the same environment but shielded from light.[10]
- At regular time intervals (e.g., every 15 or 30 minutes), take an aliquot of each solution and measure its absorbance at λmax.
- Continue the experiment until a significant decrease in absorbance is observed or for a predetermined duration.
- 4. Data Analysis:
- Calculate the degradation percentage at each time point using the formula: Degradation (%) = $[(A_0 A_t) / A_0] * 100$ where A_0 is the initial absorbance and A_t is the absorbance at time t.
- The degradation kinetics can often be fitted to a pseudo-first-order model.[11][12] The rate constant (k) can be determined by plotting ln(A₀/A_t) versus time.

Visualizations

Caption: Factors influencing the photostability of **Acid Red 315**.

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